molecular formula C24H19ClFNO4 B6329204 Fmoc-D-2-Chloro-4-fluorophenylalanine (Fmoc-D-Phe(2-Cl,4-F)-OH) CAS No. 1217680-33-5

Fmoc-D-2-Chloro-4-fluorophenylalanine (Fmoc-D-Phe(2-Cl,4-F)-OH)

Cat. No.: B6329204
CAS No.: 1217680-33-5
M. Wt: 439.9 g/mol
InChI Key: SPOFFSUHDCOUGW-JOCHJYFZSA-N
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Description

Fmoc-D-2-Chloro-4-fluorophenylalanine is a derivative of phenylalanine, which is one of the 20 naturally occurring amino acids. It is a white to off-white powder . The compound has a molecular formula of C24H19ClFNO4 and a molecular weight of 439.87 . It is used in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc-D-2-Chloro-4-fluorophenylalanine involves the use of the Fmoc (9-fluorenylmethoxycarbonyl) group. The Fmoc group is a base-labile protecting group used in the synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .


Molecular Structure Analysis

The molecular structure of Fmoc-D-2-Chloro-4-fluorophenylalanine consists of a phenylalanine core with a fluorine atom at the 4-position and a chlorine atom at the 2-position of the phenyl ring. The Fmoc group is attached to the amino group of the phenylalanine .


Chemical Reactions Analysis

Fmoc-D-2-Chloro-4-fluorophenylalanine is used in Fmoc solid-phase peptide synthesis . This type of synthesis involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The Fmoc group protects the amino group of the incoming amino acid during the synthesis .


Physical and Chemical Properties Analysis

Fmoc-D-2-Chloro-4-fluorophenylalanine is a white to off-white powder . It has a melting point of 180 - 183 °C . The compound should be stored at room temperature .

Scientific Research Applications

Biomedical Research and Industry Applications

Fmoc-amino acids, including Fmoc-tyrosine and Fmoc-phenylalanine, are increasingly important in biomedical research and industry. They are used for developing novel hydrogelators, biomaterials, and therapeutics. Understanding their structural and supramolecular features is crucial for recognizing their properties (Bojarska et al., 2020).

Nanoassembly in Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, are employed in antibacterial and anti-inflammatory applications. Their integration into resin-based composites shows substantial antibacterial effects and viability in mammalian cell lines (Schnaider et al., 2019).

Self-Assembly and Hydrogelation

Fmoc-protected phenylalanine derivatives are known for self-assembling into hydrogel networks. Such hydrogels have potential biological applications, and modifications like cation-modification can spontaneously form these hydrogels without pH adjustment or organic cosolvents (Rajbhandary et al., 2017).

Antibacterial Properties in Supramolecular Hydrogels

Incorporating silver ions into Fmoc-F-based supramolecular hydrogels enhances their antibacterial properties. These hydrogels exhibit over 98% effectiveness against both gram-positive and gram-negative bacteria, with notable biocompatibility (Zhao et al., 2021).

Bio-inspired Functional Materials

Fmoc-modified amino acids and peptides exhibit strong self-assembly features, with applications in cell cultivation, drug delivery, and therapeutic properties. The Fmoc group's hydrophobicity and aromaticity promote the association of building blocks in these applications (Tao et al., 2016).

Safety and Hazards

Fmoc-D-2-Chloro-4-fluorophenylalanine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

(2R)-3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOFFSUHDCOUGW-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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